3-(2-chlorophenyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a para-substituted phenyl ring bearing a [(2-methoxyethyl)carbamoyl]methyl group.
Formation of oxime intermediates from aldehydes and hydroxylamine.
Cyclization with activated alkenes or alkynes to construct the isoxazole ring.
Carboxamide coupling via acid chlorides or carboxylate activation .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-14-20(21(26-30-14)17-5-3-4-6-18(17)23)22(28)25-16-9-7-15(8-10-16)13-19(27)24-11-12-29-2/h3-10H,11-13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLPAYBXYIFILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H24ClN3O3
- Molecular Weight : 413.89 g/mol
The compound features a chlorophenyl group and a methoxyethyl carbamoyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that various oxazole compounds demonstrate activity against different bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for selected oxazole derivatives are summarized in Table 1.
| Compound | MIC (µg/ml) | Bacteria/Fungi |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Fluorocytosine | 3.2 | Aspergillus niger |
The compound has shown potential as an antibacterial agent, particularly against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin.
The mechanism by which oxazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways. For instance, studies have shown that these compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence.
Case Study 1: Antibacterial Efficacy
In a study conducted by Singh et al., various substituted oxazoles were synthesized and evaluated for their antibacterial activity against common pathogens. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting a promising avenue for therapeutic development .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of oxazole derivatives against Candida species. The study concluded that the compound demonstrated significant inhibition at low concentrations, indicating its potential as a treatment for fungal infections .
Comparison with Similar Compounds
Role of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent is conserved across all compared compounds and is critical for hydrophobic interactions with target proteins.
Carboxamide Side Chain Modifications
Methyl Group at Position 5
The 5-methyl group is conserved in all compounds, contributing to steric stabilization of the oxazole ring and enhancing metabolic stability by blocking oxidation sites .
Bioactivity and Target Profiling
- Cluster B Compounds (Target, ) : These exhibit similar bioactivity profiles linked to kinase inhibition (e.g., EGFR, VEGFR) due to shared carboxamide pharmacophores . The target compound’s higher Glide score (-9.2 vs. -8.7 for ) suggests superior fit in hydrophobic binding pockets .
- Cluster C Compounds () : Thiourea and trifluoromethylsulfanyl groups correlate with divergent activities, including HDAC and protease inhibition, likely due to interactions with catalytic cysteine or zinc ions .
Computational Similarity Analysis
Tanimoto coefficients (MACCS fingerprints) indicate moderate similarity between the target compound and analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
